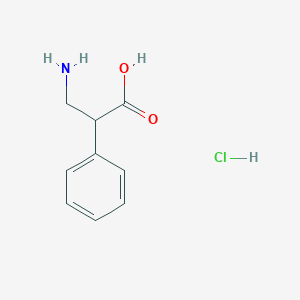

3-Amino-2-phenylpropanoic acid hydrochloride

Übersicht

Beschreibung

3-Amino-2-phenylpropanoic acid hydrochloride is a compound that is structurally related to several other compounds with biological and pharmaceutical relevance. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the analysis of this compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that often require the use of protecting groups, chiral catalysts, or resolving agents to achieve the desired stereochemistry. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through diastereoselective cyanohydrin formation . Similarly, the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride was obtained from 4-acetoxyazetidin-2-one in three steps, followed by ozonolysis to yield a stable cyclic form of aspartate 1-semialdehyde hydrochloride . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using techniques such as X-ray crystallography. For example, the structure of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, an anti-ulcer agent, was elucidated and found to have a rigid bent-rod-like conformation . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of amino acid derivatives is influenced by the presence of functional groups such as amino, carboxyl, and phenyl groups. These groups can participate in various chemical reactions, including electrophilic attack, azidation, and hydrogenolysis, as seen in the synthesis of non-natural amino acid derivatives . The reactivity of this compound can be inferred from these related studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and crystallization behavior, are important for their practical application and can be studied through methods like preferential crystallization . The optically active forms of these compounds are often desired for their biological activity, and their preparation requires careful control of the stereochemistry during synthesis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

Synthesis of β-hydroxy-α-amino acids : A study demonstrates the synthesis of diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid from enantiopure α-hydroxy-β-amino esters. This involved a series of steps including aminohydroxylation, epimerisation, and aziridine formation, leading to the production of enantiopure β-hydroxy-α-amino acids (Davies et al., 2013).

Optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid : Optical resolution methods were used to obtain enantiopure forms of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, an essential step in producing chiral compounds. The study involved using various resolving agents and preferential crystallization techniques (Shiraiwa et al., 2003).

Chemo-Enzymatic Processes

- Chemo-enzymatic preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid : A report discusses the chemo-enzymatic preparation of (S)-3-hydroxy-3-phenylpropanoic acid, a precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. This process involved the synthesis of racemic substrate and its enzymatic resolution using Porcine pancreas lipase (Zhao et al., 2014).

Ecological Synthesis Approaches

- Ecological preparation of dipeptides : The study explored the ecological synthesis of dipeptides using 3-phenylpropanoic acid and N-carboxybenzyl α-amino acids. This approach focused on green chemistry principles, aiming to minimize environmental impact while achieving high yields (Ezawa et al., 2017).

Molecular Machines and Fuel Control

- Control of chemical fuel for molecular machines : Research focused on the aminolysis of 2-cyano-2-phenylpropanoic anhydride and its use as a fuel for acid-base driven molecular machines. This study provided insights into the kinetics and control mechanisms essential for the efficient operation of molecular machines (Biagini et al., 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

3-Amino-2-phenylpropanoic acid hydrochloride, also known as D-Phenylalanine, is an essential aromatic amino acid . It primarily targets Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biological processes, including the regulation of neurotransmitters and the immune response .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby influencing their function . .

Biochemical Pathways

This compound is involved in several biochemical pathways. As a derivative of phenylalanine, it participates in the synthesis of important neurotransmitters such as melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These neurotransmitters play key roles in various physiological processes, including mood regulation, cognitive function, and the body’s response to stress .

Pharmacokinetics

Like other amino acids, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of neurotransmitters. By influencing the levels of these neurotransmitters, it can potentially affect various physiological processes, including mood regulation and cognitive function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the individual’s metabolic rate

Eigenschaften

IUPAC Name |

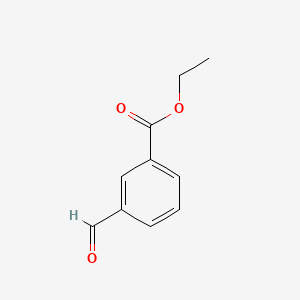

3-amino-2-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQQHYDQYMUUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

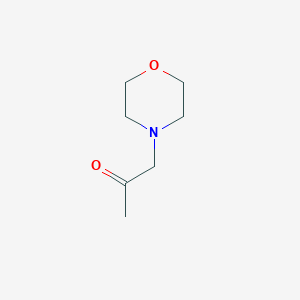

C1=CC=C(C=C1)C(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90765-41-6 | |

| Record name | 3-amino-2-phenylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

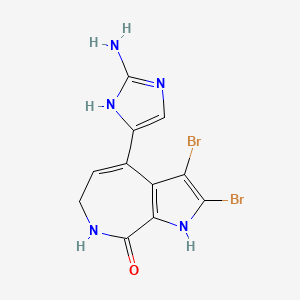

![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)